molecular formula C7H7ClN2O2 B1424224 Methyl 5-amino-2-chloronicotinate CAS No. 886435-73-0

Methyl 5-amino-2-chloronicotinate

Cat. No. B1424224
M. Wt: 186.59 g/mol
InChI Key: LPOFXAOIWIQBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-amino-2-chloronicotinate” is a chemical compound with the molecular formula C7H7ClN2O2 . It is a solid substance .


Molecular Structure Analysis

The InChI code for “Methyl 5-amino-2-chloronicotinate” is 1S/C7H7ClN2O2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,9H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

“Methyl 5-amino-2-chloronicotinate” is a solid substance . It has a molecular weight of 186.6 . The compound should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Antimalarial Activity : Methyl 5-amino-2-chloronicotinate derivatives have been studied for their antimalarial properties. A notable study synthesized a series of compounds structurally related to tebuquine, showing effectiveness against Plasmodium berghei in mice and potential for clinical trials in humans (Werbel et al., 1986).
  • Synthesis of Amino Acids : The compound has been used in the synthesis of L-2-Amino-5-arylpentanoic acids, key constituents in AM-toxins, through processes involving hydrolysis and other chemical reactions (Shimohigashi et al., 1976).
  • Microwave-assisted Synthesis : Methyl 5-amino-2-chloronicotinate has been synthesized under microwave irradiation, demonstrating an efficient pathway to create a range of 2-aminonicotinic acids, which have various pharmaceutical applications (Quevedo et al., 2009).

Applications in Energetic Materials and Chemistry

  • Energetic Materials : Research has explored the synthesis of methylated 5-aminotetrazoles and their salts with energetic anions, highlighting the potential of these compounds in energetic materials (Karaghiosoff et al., 2008).
  • Novel Synthesis Routes : The compound has been used in the novel synthesis of NK1 receptor antagonists, indicating its role in creating new pharmaceutical agents (Hoffmann-Emery et al., 2006).
  • Synthesis of Pyrimidine Derivatives : Methyl 5-amino-2-chloronicotinate is involved in the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines, with potential applications in inhibiting immune-activated nitric oxide production (Jansa et al., 2014).

Other Applications

  • Reversible Blocking of Amino Groups : Studies have used methyl 5-amino-2-chloronicotinate in the context of reversible blocking of amino groups, contributing to a deeper understanding of protein chemistry and modification (Dixon & Perham, 1968).
  • Antioxidant and Antifungal Agents : Research into the synthesis of dihydropyridine analogs, where methyl 5-amino-2-chloronicotinate is used, has shown promising results in antioxidant and antifungal activities (Sudhana & Jangampalli Adi, 2019).

Safety And Hazards

“Methyl 5-amino-2-chloronicotinate” is classified under the GHS07 hazard class . The associated hazard statements are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P301+P312, P330 .

properties

IUPAC Name

methyl 5-amino-2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOFXAOIWIQBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-2-chloronicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-amino-2-chloronicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 5-amino-2-chloronicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 5-amino-2-chloronicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 5-amino-2-chloronicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 5-amino-2-chloronicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 5-amino-2-chloronicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.